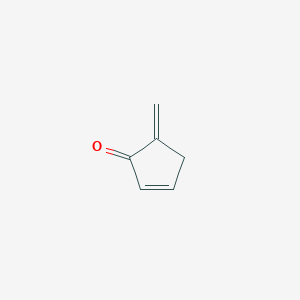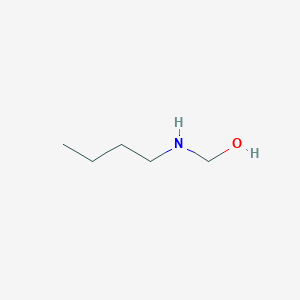
2,3-Dihydro-2,2-dimethylbenzofuranyl-7-(methyl)(t-butylthiosulfinyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-2,2-dimethylbenzofuranyl-7-(methyl)(t-butylthiosulfinyl)carbamate is a complex organic compound with a unique structure that combines elements of benzofuran, carbamate, and thiosulfinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2,2-dimethylbenzofuranyl-7-(methyl)(t-butylthiosulfinyl)carbamate typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The thiosulfinyl group is introduced via a reaction with a suitable sulfinylating agent, such as t-butyl sulfinyl chloride, under controlled conditions. The final step involves the formation of the carbamate group, which can be achieved by reacting the intermediate with methyl isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-2,2-dimethylbenzofuranyl-7-(methyl)(t-butylthiosulfinyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiosulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamate group can be reduced to form amine derivatives.
Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-2,2-dimethylbenzofuranyl-7-(methyl)(t-butylthiosulfinyl)carbamate involves its interaction with specific molecular targets. The thiosulfinyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The carbamate group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-2,2-dimethyl-7-benzofuranol: A simpler analog lacking the thiosulfinyl and carbamate groups.
Carbofuran: A carbamate pesticide with a different core structure.
Thiosulfinyl derivatives: Compounds containing the thiosulfinyl group but with different core structures.
Uniqueness
2,3-Dihydro-2,2-dimethylbenzofuranyl-7-(methyl)(t-butylthiosulfinyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
| 77267-55-1 | |
Formule moléculaire |
C16H23NO4S2 |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-tert-butylsulfanylsulfinyl-N-methylcarbamate |
InChI |
InChI=1S/C16H23NO4S2/c1-15(2,3)22-23(19)17(6)14(18)20-12-9-7-8-11-10-16(4,5)21-13(11)12/h7-9H,10H2,1-6H3 |
Clé InChI |
LAOUKIOHIFDLPN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)S(=O)SC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)


![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)


![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)
